molecular formula C11H16FNO3 B3171827 3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline CAS No. 946698-92-6

3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline

Cat. No.: B3171827
CAS No.: 946698-92-6
M. Wt: 229.25 g/mol
InChI Key: PJWHLVSQOMUGQP-UHFFFAOYSA-N
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Description

3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline is a fluorinated aniline derivative characterized by a methoxyethoxyethoxy (-OCH2CH2OCH2CH2OCH3) substituent at the para position and a fluorine atom at the meta position of the aromatic ring. This compound is available from multiple suppliers, as noted in patent and chemical catalog references .

Properties

IUPAC Name

3-fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3/c1-14-4-5-15-6-7-16-11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWHLVSQOMUGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline typically involves the reaction of 3-fluoroaniline with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and ethoxy groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline 3-F, 4-OCH2CH2OCH2CH2OCH3 C11H16FNO3 241.25 Not specified High hydrophilicity, two suppliers
4-[2-(2-Methoxyethoxy)ethoxy]aniline 4-OCH2CH2OCH2CH2OCH3 C11H17NO3 211.26 65673-48-5 Lacks fluorine; lower polarity
4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)aniline 2-CF3, 4-OCH2CH2OCH2CH2OCH3 C12H16F3NO3 279.26 946697-88-7 Higher lipophilicity (CF3 group)
3-Fluoro-4-(2-methoxyethoxy)aniline hydrochloride 3-F, 4-OCH2CH2OCH3 (HCl salt) C9H12FNO2·ClH 229.68 Not specified Shorter chain; hydrochloride salt
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline 3-F, 4-OCH2CH2-pyrrolidine C12H17FN2O 224.27 837421-94-0 Cyclic amine enhances basicity
Key Observations:
  • Fluorine vs. Trifluoromethyl : The trifluoromethyl analog (CAS 946697-88-7) exhibits greater lipophilicity (logP ≈ 2.8 estimated) compared to the main compound, favoring membrane permeability but reducing aqueous solubility .
  • Chain Length: The main compound’s extended ether chain (-OCH2CH2OCH2CH2OCH3) increases hydrophilicity compared to shorter analogs like 3-Fluoro-4-(2-methoxyethoxy)aniline (C9H12FNO2) .

Biological Activity

3-Fluoro-4-[2-(2-methoxyethoxy)ethoxy]aniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆FNO₃
  • CAS Number : 946698-92-6
  • Structure : The compound features a fluorine atom and a complex ether substituent, which may influence its solubility and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific proteins and enzymes within cells. Its structural similarity to other compounds suggests that it may target heat shock proteins, particularly hsp 90-alpha, which are crucial for protein folding and cell survival under stress conditions.

Target Proteins

  • Heat Shock Protein (HSP) 90-alpha : Involved in the stabilization of various client proteins that are essential for cancer cell proliferation.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Similar compounds have demonstrated:

  • Absorption : Varies significantly; influenced by the presence of ether groups which may enhance solubility.
  • Distribution : Likely distributed through systemic circulation, with potential accumulation in tissues.
  • Metabolism : Primarily metabolized by liver enzymes, affecting its bioavailability.
  • Excretion : Renal pathways are expected to play a significant role in excretion.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. A study highlighted that modifications in the aniline structure can enhance activity against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, both classified as critical threats by the WHO .

Antioxidant Activity

The presence of methoxy groups in the ether substituent may confer antioxidant properties, potentially mitigating oxidative stress in cells. This has implications for neuroprotective strategies in diseases characterized by oxidative damage.

Anticancer Activity

Preliminary studies suggest that this compound could induce apoptosis in cancer cell lines. The presence of electron-withdrawing groups (like fluorine) at specific positions on the aromatic ring has been correlated with increased cytotoxicity against various cancer types, including breast and leukemia cell lines .

Case Studies

StudyFindings
Study on Antimicrobial EfficacyDemonstrated significant inhibition against A. baumannii with MIC values as low as 4 µg/mL .
Antioxidant Capacity AssessmentShowed potential to reduce oxidative stress markers in vitro, indicating protective effects against cellular damage.
Cancer Cell Line TestingInduced apoptosis in MCF-7 and U-937 cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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